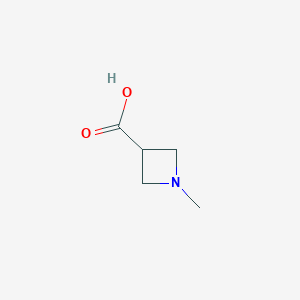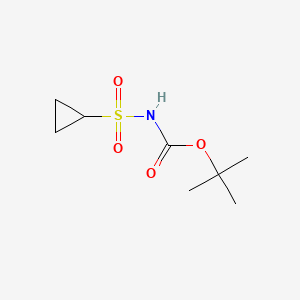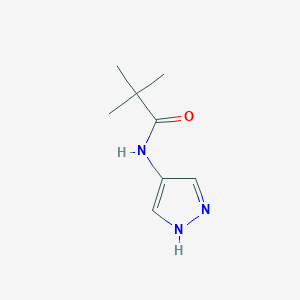
2,4-Dichloropyridin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloropyridin-3-ol is a chemical compound with the molecular formula C5H3Cl2NO . Its molecular weight is 163.99 . It is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloropyridin-3-ol consists of a pyridine ring with two chlorine atoms and one hydroxyl group attached . The InChI code for this compound is 1S/C5H3Cl2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichloropyridin-3-ol include a molecular weight of 163.99 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .Applications De Recherche Scientifique
Global Trends and Gaps in Studies
- Toxicology and Mutagenicity : A scientometric review highlights the rapid advancement in research on 2,4-Dichlorophenoxyacetic acid (2,4-D), a related compound, focusing on its toxicology and mutagenicity. This study provides insights into the development of the field and identifies future research trends, particularly in molecular biology and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Chemical Properties and Reactions
- Selective Functionalization : Research on various dichloropyridines, including 2,4-Dichloropyridin-3-OL, explores their reactivity and regioselectivity in chemical reactions. This study provides valuable information on the functionalization of these compounds (Marzi, Bigi, & Schlosser, 2001).
- Stille Couplings : The reactivity and regioselectivity of 3-substituted 2,4-dichloropyridines, including 2,4-Dichloropyridin-3-OL, in Pd-catalyzed cross-couplings were studied. This research is crucial for understanding the chemical behavior of these compounds (Datta Khoje & Gundersen, 2011).
Environmental and Ecological Impact
- Herbicidal Activities : The herbicidal properties of phenoxypyridines, including 2,4-Dichloropyridin-3-OL, were studied, revealing their potential as effective herbicides. This research helps in understanding the environmental impact of these chemicals (Fujikawa et al., 1970).
Toxicological Studies
- Oxidative Stress in Bacteria : A study on Escherichia coli exposed to 2,4-Dichlorophenoxyacetic acid, a related compound, reveals oxidative stress and metabolic perturbations, providing insights into the effects of these chemicals on non-target organisms (Bhat et al., 2015).
Molecular and Cellular Effects
- Effects on Neurons : Research on 2,4-Dichlorophenoxyacetic acid showed its disruptive effects on the cytoskeleton and Golgi apparatus of cultured neurons, offering insights into the potential neurotoxic effects of related compounds like 2,4-Dichloropyridin-3-OL (Rosso et al., 2000).
Developmental Toxicity
- Effects in Zebrafish Embryos : A study on 2,4-Dichlorophenoxyacetic acid's developmental toxicity in zebrafish embryos may provide parallels for understanding the effects of 2,4-Dichloropyridin-3-OL in similar contexts (Li et al., 2017).
Safety And Hazards
2,4-Dichloropyridin-3-ol is classified under GHS07 for safety. It has hazard statements H302-H315-H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and rinsing cautiously with water for several minutes in case of eye contact .
Propriétés
IUPAC Name |
2,4-dichloropyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOFHOTWOPWWMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610590 |
Source


|
| Record name | 2,4-Dichloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloropyridin-3-OL | |
CAS RN |
405141-76-6 |
Source


|
| Record name | 2,4-Dichloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)






![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)